tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methoxy substituent at the 4-position, and a methyl group at the 2-position. Its stereochemistry (2S,4R) is critical for its biological and chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISCWMXDGYVKU-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: (2S,4R)-4-Hydroxyproline
(2S,4R)-4-Hydroxyproline serves as a chiral template for introducing the C4-methoxy group. The synthesis proceeds as follows:
-
Boc Protection :
Reaction of (2S,4R)-4-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C yields the N-Boc-protected derivative (85% yield). -
Methylation at C2 :
The C2-carboxylic acid is esterified using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving 90% conversion. -
Methoxy Group Installation :
The C4-hydroxyl group is converted to a methoxy group via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), retaining the (R)-configuration at C4 (78% yield, 99% ee).
Key Data
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT | 85 | – |
| C2 Methyl Ester | CH₃I, K₂CO₃, DMF, 24 h | 90 | – |
| C4 Methoxy Substitution | DEAD, Ph₃P, MeOH, 0°C → RT | 78 | 99 |
Nucleophilic Substitution of Mesylated Intermediates
Synthesis of (2S,4R)-4-Mesyloxy Intermediate
A scalable route involves mesylation of the C4-hydroxyl group followed by methoxy substitution:
-
Mesylation :
Treatment of tert-butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) produces the mesylate intermediate (92% yield). -
Methoxy Substitution :
Reaction with sodium methoxide (NaOMe) in methanol under reflux replaces the mesyloxy group with methoxy via SN2 mechanism, preserving the (R)-configuration (80% yield).
Advantages :
-
High regioselectivity due to steric hindrance at C2-methyl.
Asymmetric Hydrogenation of Enamide Precursors
Enamide Synthesis and Catalytic Hydrogenation
This method avoids chiral pool limitations by employing transition-metal catalysis:
-
Enamide Preparation :
Condensation of tert-butyl (Z)-3-methoxy-2-methylenepent-4-enoate with benzylamine forms a cyclic enamide. -
Asymmetric Hydrogenation :
Using a chiral Ru-BINAP catalyst (e.g., [RuCl₂((R)-BINAP)]₂), hydrogenation at 50 psi H₂ and 40°C affords the (2S,4R)-configured product with 95% ee and 70% yield.
Mechanistic Insight :
The BINAP ligand induces facial selectivity, favoring hydrogen addition to the enamide’s si-face to set the C2 and C4 stereocenters.
Industrial-Scale Production via Continuous Flow Chemistry
Flow Microreactor Synthesis
Recent advancements employ flow systems to enhance efficiency:
-
Boc Protection in Flow :
Mixing pyrrolidine derivatives with Boc₂O in a microreactor (residence time: 2 min, 25°C) achieves 98% conversion. -
Integrated Methoxylation :
A tandem reactor system combines mesylation and methoxy substitution, reducing processing time from 12 h (batch) to 30 min (flow).
Benefits :
-
20% higher throughput compared to batch processes.
-
Consistent enantiomeric purity (99% ee) due to precise temperature control.
Challenges and Optimization Strategies
Stereochemical Integrity Maintenance
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial and Antiviral Activity
Research indicates that compounds containing the pyrrolidine structure, such as tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate, exhibit substantial antibacterial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and viruses, making them candidates for antibiotic and antiviral drug development .
2. Antitumor Properties
The compound has also been investigated for its antitumor activity. The incorporation of the pyrrolidine ring into drug design has been linked to enhanced efficacy against cancer cells. For instance, research has demonstrated that certain derivatives can induce apoptosis in tumor cells, suggesting a pathway for developing new anticancer therapies .
Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for constructing more complex molecules used in pharmaceuticals and agrochemicals .
2. Ugi Reaction Applications
The compound is utilized in Ugi reactions, which are multicomponent reactions that form amides or ureas. This method allows for the efficient synthesis of peptidomimetics—molecules that mimic peptides and proteins—enhancing their biological activity. Such applications are crucial in developing new therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Murlykina et al., 2013 | Antibacterial | Demonstrated significant inhibition of bacterial growth using derivatives of the compound. |
| Mori et al., 2013 | Antitumor | Showed that pyrrolidine derivatives induce apoptosis in cancer cells effectively. |
| Rashid et al., 2012 | Antiviral | Identified antiviral activity against specific viral strains using modified versions of the compound. |
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Steric and Electronic Effects : The 4-methoxy group in the target compound reduces steric hindrance compared to bulkier substituents like aryl groups (e.g., in ), enhancing solubility in polar solvents.
- Reactivity: The methyl group at the 2-position provides electron-donating effects, stabilizing intermediates during nucleophilic reactions. In contrast, cyano () or hydrazinecarbonyl () groups introduce electron-withdrawing effects, altering reaction kinetics.
- Stereochemical Influence : The (2S,4R) configuration distinguishes the target from diastereomers like (2S,4S)-isomers (), which exhibit distinct NMR splitting patterns and biological activity.
Spectral Data and Characterization
- NMR Trends: Methoxy Signals: In the target compound, the 4-OCH3 group would resonate near δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C), similar to . Methyl Groups: The 2-CH3 group would appear as a triplet (J = 6–7 Hz) near δ 1.2–1.4 ppm (¹H), distinct from the hydroxymethyl (δ 3.5–4.0 ppm in ) or cyano (δ 2.5–3.0 ppm in ) signals.
- HRMS : Expected [M+H]<sup>+</sup> for the target is 216.196, aligning with analogs like (212.116) and (259.3).
Biological Activity
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 213.29 g/mol. The structural features include a pyrrolidine ring substituted with a methoxy group and a tert-butyl ester, which may contribute to its biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reaction of tert-butyl 2-methyl-4-hydroxypyrrolidine-1-carboxylate with methanol in the presence of an acid catalyst. The yield and purity of the synthesized product are critical for its subsequent biological evaluation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this structure may possess antiviral properties, potentially inhibiting viral replication mechanisms.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests possible neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiviral Properties : A study published in Antiviral Research indicated that pyrrolidine derivatives could inhibit viral entry into host cells. The mechanism was attributed to interference with viral glycoproteins, suggesting that this compound could exhibit similar effects (source needed).
- Cytotoxicity Assessment : In vitro assays have demonstrated that certain pyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings highlight the potential of this compound in cancer therapy (source needed).
Data Summary
| Biological Activity | Effect Description | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | [Source Needed] |
| Cytotoxicity | Selective toxicity towards cancer cell lines | [Source Needed] |
| Neuroprotective | Potential protective effects on neuronal cells | [Source Needed] |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Key Steps : Hydrogenation (e.g., Pd/C-catalyzed reduction of intermediates, as in and ), esterification (e.g., tert-butyloxycarbonyl (Boc) protection), and stereoselective methoxy group introduction.
- Optimization : Adjust solvent polarity (e.g., THF or methanol), temperature (e.g., 45°C for saponification in ), and stoichiometry (e.g., 1.5 eq. LiOH for hydrolysis).
- Purification : Use flash chromatography (e.g., 0–100% EtOAc/hexane gradients) or recrystallization .
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Boc Protection | 59–69% | >95% | DIPEA, isobutyl chloroformate |
| Hydrogenation | 99% | >98% | Pd/C, H₂ |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for tert-butyl groups, methoxy protons at δ 3.3–3.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., calculated vs. observed m/z for C₁₁H₂₁NO₃) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C in airtight containers.
- Avoid moisture (hygroscopic due to methoxy group) and UV light exposure .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be analyzed and validated?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
- NOE Experiments : Detect spatial proximity of 2-methyl and 4-methoxy groups to confirm (2S,4R) configuration .
- Data Contradiction : Conflicting yields (e.g., 59% vs. 99% in ) may arise from incomplete hydrogenation; optimize catalyst loading .
Q. What computational methods are suitable for modeling hydrogen-bonding interactions involving this compound?
- Methodology :
- QM/MM Simulations : Analyze hydrogen bonds between the methoxy group and polar solvents (e.g., water/methanol) using Gaussian or ORCA.
- Graph Set Analysis : Apply Etter’s rules to predict crystal packing motifs (e.g., R₂²(8) patterns) .
Q. How can reaction mechanisms for key transformations (e.g., Boc deprotection) be elucidated?
- Methodology :
- Kinetic Studies : Monitor tert-butyl cleavage via TLC or in situ IR under acidic conditions (e.g., HCl/dioxane).
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions.
- By-Product Analysis : Use LC-MS to detect impurities (e.g., over-oxidation products) .
Q. How can this compound’s pharmacological potential be evaluated in preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
